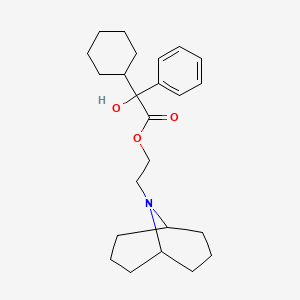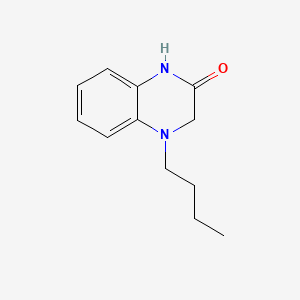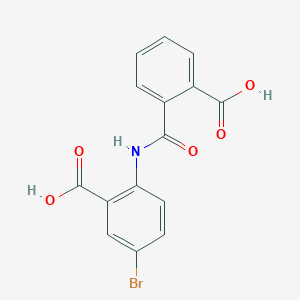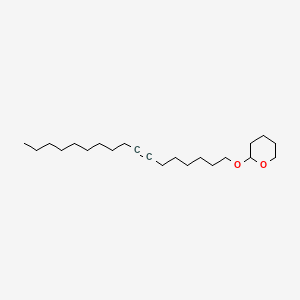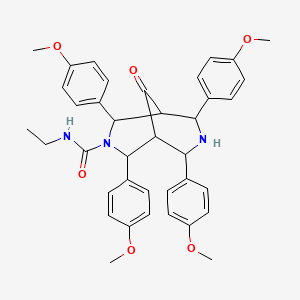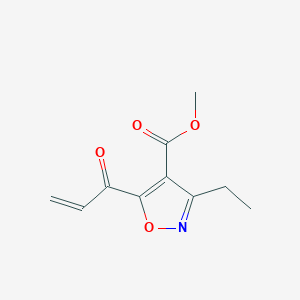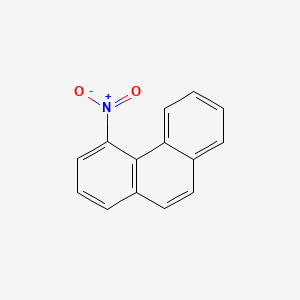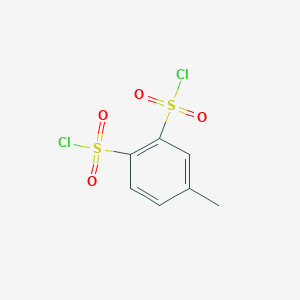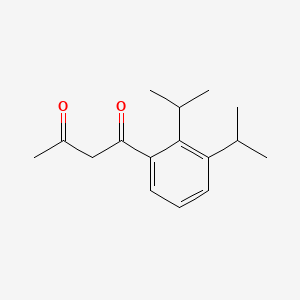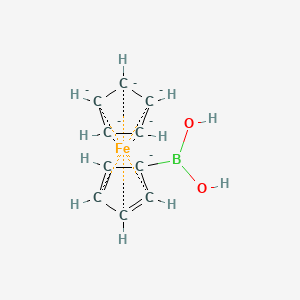
Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron is a complex organometallic compound that combines the properties of cyclopentadienyl ligands, boronic acid, and iron
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron typically involves the reaction of cyclopentadienyl iron complexes with boronic acid derivatives. One common method is the reaction of cyclopentadienyl iron dicarbonyl dimer with boronic acid in the presence of a suitable base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron, which can alter its reactivity and properties.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state, affecting the overall stability and reactivity of the compound.
Substitution: The cyclopentadienyl ligands can undergo substitution reactions with other ligands, leading to the formation of new organometallic complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under controlled temperatures and inert atmospheres.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions to prevent unwanted side reactions.
Substitution: Ligand substitution reactions often require the presence of a suitable catalyst and are conducted under inert atmospheres to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iron(III) complexes, while reduction can yield iron(II) complexes. Substitution reactions can produce a variety of new organometallic compounds with different ligands.
Applications De Recherche Scientifique
Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of metal-based therapeutics.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials, due to its ability to facilitate specific chemical transformations.
Mécanisme D'action
The mechanism of action of cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron involves its ability to coordinate with various ligands and undergo redox reactions. The iron center can participate in electron transfer processes, while the cyclopentadienyl ligands provide stability and facilitate ligand exchange reactions. The boronic acid moiety can interact with other molecules through hydrogen bonding and other non-covalent interactions, enhancing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienyl iron dicarbonyl dimer: A related compound with similar structural features but different reactivity due to the presence of carbonyl ligands.
Ferrocene: Another organometallic compound with cyclopentadienyl ligands, but with a different iron oxidation state and coordination environment.
Cyclopentadienyl manganese tricarbonyl: A compound with similar cyclopentadienyl ligands but different metal center and reactivity.
Uniqueness
Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron is unique due to the presence of both boronic acid and cyclopentadienyl ligands, which provide a combination of reactivity and stability not found in other similar compounds. This unique combination allows for a wide range of applications in various scientific fields, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C10H11BFeO2-6 |
|---|---|
Poids moléculaire |
229.85 g/mol |
Nom IUPAC |
cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron |
InChI |
InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;/q-1;-5; |
Clé InChI |
FPJMDCLXIMUKRT-UHFFFAOYSA-N |
SMILES canonique |
B([C-]1C=CC=C1)(O)O.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B13788638.png)
![Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-](/img/structure/B13788640.png)
![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid](/img/structure/B13788642.png)
